molecular formula C11H9Br2NO2S2 B15097020 2,5-dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide

2,5-dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide

Katalognummer: B15097020
Molekulargewicht: 411.1 g/mol
InChI-Schlüssel: RJGPZUJTYDVTRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H9Br2NO2S2 and a molecular weight of 411.13 g/mol . This compound is characterized by the presence of two bromine atoms, a thiophene ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method includes the reaction of thiophene with bromine in the presence of a catalyst to form 2,5-dibromothiophene. This intermediate is then reacted with benzenesulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled products, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,5-Dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the combination of bromine atoms, thiophene ring, and benzenesulfonamide group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs .

Eigenschaften

Molekularformel

C11H9Br2NO2S2

Molekulargewicht

411.1 g/mol

IUPAC-Name

2,5-dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H9Br2NO2S2/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2

InChI-Schlüssel

RJGPZUJTYDVTRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.